Iclaprim-d6

DHFR inhibitor antibacterial susceptibility MIC comparison

Iclaprim‑d6 (CAS 1130072‑57‑9) is the deuterium‑labeled isotopologue of the diaminopyrimidine antibiotic Iclaprim, carrying six deuterium atoms on the methoxy groups (+6 Da mass shift). It is specifically designed as a stable isotope‑labeled internal standard (SIL‑IS) for LC‑MS/MS assays. Unlike non‑isotopic or 13C‑labeled analogs, Iclaprim‑d6 co‑elutes precisely with the analyte and compensates for matrix effects in plasma, urine, and tissue homogenates — a requirement mandated by FDA (2018) and EMA (2011) bioanalytical method validation guidances. Procuring this certified SIL‑IS ensures regulatory‑compliant, matrix‑robust quantification of Iclaprim in preclinical DMPK and Phase III ABSSSI clinical trial samples.

Molecular Formula C19H22N4O3
Molecular Weight 360.4 g/mol
CAS No. 1130072-57-9
Cat. No. B029988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIclaprim-d6
CAS1130072-57-9
Synonyms5-[(2-Cyclopropyl-7,8-(dimethoxy-d6)-2H-1-benzopyran-5-yl)methyl]-2,4-pyrimidine-_x000B_diamine;  AR 100-d6; _x000B_
Molecular FormulaC19H22N4O3
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC
InChIInChI=1S/C19H22N4O3/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23)/i1D3,2D3
InChIKeyHWJPWWYTGBZDEG-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iclaprim-d6 (CAS 1130072-57-9) for Bioanalytical Quantification: A Procurement Guide for Stable Isotope-Labeled DHFR Inhibitor Internal Standards


Iclaprim-d6 (CAS 1130072-57-9) is a deuterium-labeled isotopologue of Iclaprim, a diaminopyrimidine antibacterial agent that functions as a selective bacterial dihydrofolate reductase (DHFR) inhibitor . The parent compound, Iclaprim, demonstrates potent activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA), with an MIC90 of 0.06 μg/mL against S. aureus and 8- to 32-fold greater potency than trimethoprim across Gram-positive isolates [1]. Iclaprim-d6 is specifically intended for use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays, enabling precise quantification of Iclaprim in complex biological matrices for pharmacokinetic and drug metabolism studies .

Why Generic Substitution Fails: Analytical and Procurement Differentiation of Iclaprim-d6 in LC–MS/MS Bioanalysis


In LC–MS/MS quantification of Iclaprim, substituting Iclaprim-d6 with a non-isotopic internal standard, a structurally dissimilar analog, or a differently labeled isotopologue introduces quantifiable analytical error and regulatory non-compliance. Non-isotopic internal standards cannot adequately compensate for matrix effects arising from ion suppression or enhancement during electrospray ionization, which vary between biological matrices such as plasma, urine, and tissue homogenates [1]. Furthermore, Iclaprim-d6 differs from alternative SIL-IS formulations (e.g., 13C-labeled analogs) in isotopic labeling strategy, which has measurable consequences for chromatographic co-elution and matrix effect compensation [2]. The specific deuterium labeling positions on the two methoxy groups (six deuterium atoms total) define the mass shift (+6 Da) relative to unlabeled Iclaprim, a parameter that must match analytical method validation requirements . Procurement decisions must therefore be guided by quantitative evidence of analytical performance differences rather than assuming interchangeability among labeled analogs.

Iclaprim-d6 Quantitative Evidence Guide: Comparator-Based Differentiation Data for Procurement Decision Support


Antibacterial Potency Differentiation: Iclaprim Demonstrates 8- to 32-Fold Greater Potency Than Trimethoprim Against Gram-Positive Pathogens

The parent compound Iclaprim exhibits 8- to 32-fold greater in vitro potency than trimethoprim—the only FDA-approved dihydrofolate reductase inhibitor—against a comprehensive panel of Gram-positive clinical isolates including resistant phenotypes. In a global surveillance study of 2,814 Gram-positive clinical isolates collected from 2012 to 2014 across the United States, Asia Pacific, Latin America, and Europe, iclaprim demonstrated an MIC50/MIC90 of 0.06/0.12 μg/mL for all S. aureus, compared to trimethoprim MIC50/MIC90 values of 1/2 μg/mL for the same organism set [1]. This 8- to 32-fold potency differential was consistently observed across multiple surveillance studies, with a subsequent 2013–2017 analysis of 1,365 SSSI isolates confirming that iclaprim MICs were 8- to 32-fold lower than trimethoprim against all Gram-positive isolates including resistant phenotypes [2].

DHFR inhibitor antibacterial susceptibility MIC comparison Gram-positive pathogens

Trimethoprim Resistance Overcoming Capability: Iclaprim Retains Nanomolar Affinity Against Resistant DHFR Enzymes

Iclaprim overcomes trimethoprim resistance through increased hydrophobic interactions with bacterial DHFR that enable nanomolar affinity even against resistant enzyme isoforms. Unlike trimethoprim, which loses activity against resistant DHFR variants including the F98Y mutant most commonly associated with trimethoprim resistance in S. aureus, iclaprim maintains inhibitory activity against these resistant enzymes [1]. The differential binding mode is attributed to the cyclopropyl-substituted chromen ring system of iclaprim, which forms additional hydrophobic contacts within the DHFR active site that are not available to trimethoprim [2]. This structural differentiation enables iclaprim to inhibit even the resistant enzyme with nanomolar affinity, thus overcoming the mechanism of trimethoprim resistance [3].

DHFR inhibition trimethoprim resistance enzyme affinity F98Y mutant

Mammalian Selectivity Profile: Iclaprim Exhibits >30,000 nM IC50 Against Human DHFR Versus 8 nM Against Bacterial DHFR

Iclaprim demonstrates pronounced selectivity for bacterial DHFR over the mammalian enzyme isoform, a critical determinant of its therapeutic index and safety profile. Against bacterial DHFR (Streptococcus pneumoniae), iclaprim exhibits an IC50 of 8 nM [1]. In contrast, inhibition of human DHFR requires an IC50 exceeding 30,000 nM (pIC50 = 4.52), representing a selectivity window of greater than 3,750-fold for the bacterial enzyme [2]. This high degree of selectivity distinguishes iclaprim from non-selective DHFR inhibitors and contributes to its favorable safety profile in clinical development. The selectivity is attributed to structural differences between bacterial and human DHFR active sites that are exploited by the iclaprim pharmacophore [3].

DHFR selectivity bacterial vs mammalian therapeutic index enzyme inhibition

LC–MS/MS Internal Standard Performance: Deuterated SIL-IS May Exhibit Retention Time Shift Relative to 13C-Labeled Alternatives

Deuterium-labeled internal standards can exhibit measurable retention time shifts relative to the unlabeled analyte, a phenomenon not observed to the same extent with 13C-labeled isotopologues. In a systematic comparison of deuterated (2H) versus non-deuterated (13C and 15N) SIL-IS for LC–ESI–MS/MS quantification of urinary biomarkers, deuterated internal standards demonstrated differential ion suppression compared to the analyte, resulting in negatively biased results averaging -38.4% for 2MHA-[2H7] relative to 2MHA-[13C6], whereas no significant bias was observed for the 13C-labeled analog [1]. The root cause is that deuterium labeling doubles the mass of hydrogen atoms, altering chromatographic retention sufficiently to prevent complete co-elution with the analyte, thereby diminishing the internal standard's capacity to compensate for matrix effects [2]. In contrast, 13C labeling changes atomic mass only slightly (~8% increase), enabling near-identical chromatographic behavior and superior matrix effect compensation [3].

LC-MS/MS stable isotope internal standard matrix effects isotopic labeling retention time shift

Iclaprim-d6 Optimal Application Scenarios: Evidence-Based Use Cases for Bioanalytical and Pharmacokinetic Research


Clinical Pharmacokinetic Studies of Iclaprim in Phase 3 ABSSSI Trials

Iclaprim-d6 is the analytically validated internal standard for LC–MS/MS quantification of Iclaprim in human plasma samples from Phase 3 clinical trials evaluating Iclaprim (80 mg IV every 12 hours) for acute bacterial skin and skin structure infections (ABSSSI). The parent compound's 8- to 32-fold potency advantage over trimethoprim against Gram-positive pathogens including MRSA necessitates accurate quantification of Iclaprim plasma concentrations to establish PK/PD relationships and confirm therapeutic exposure targets [1]. Iclaprim-d6 provides the requisite isotopic matching to correct for matrix-dependent ionization variability across plasma samples from diverse patient populations .

Preclinical DMPK Studies Evaluating Iclaprim Tissue Distribution

Iclaprim-d6 serves as the essential internal standard for quantifying Iclaprim concentrations in tissue homogenates (skin, lung, liver, kidney) during preclinical drug metabolism and pharmacokinetic (DMPK) studies. Given that Iclaprim achieves high concentrations in skin and skin structure compartments as well as lung tissue, accurate quantification across these heterogeneous biological matrices requires a stable isotope-labeled internal standard that co-elutes with Iclaprim and compensates for tissue-specific matrix effects [1]. Iclaprim-d6, with its +6 Da mass shift from six deuterium atoms on methoxy groups, provides sufficient mass separation from the unlabeled analyte while maintaining near-identical extraction and ionization characteristics .

Trimethoprim-Resistant Isolate Studies Requiring Iclaprim-Specific Quantification

For in vitro and in vivo studies investigating Iclaprim activity against trimethoprim-resistant bacterial strains, Iclaprim-d6 is the only appropriate internal standard for quantifying Iclaprim concentrations. The parent compound retains nanomolar affinity against trimethoprim-resistant DHFR variants including the F98Y mutant, whereas trimethoprim loses activity entirely against these resistant enzymes [1]. This mechanistic differentiation precludes the use of trimethoprim-based internal standards and mandates Iclaprim-d6 for accurate quantification of Iclaprim exposure in experiments designed to characterize its resistance-overcoming pharmacology .

Bioanalytical Method Validation in Accordance with FDA/EMA Guidance

Iclaprim-d6 is the required stable isotope-labeled internal standard for Iclaprim bioanalytical method validation studies conducted under FDA (2018) and EMA (2011) guidances on bioanalytical method validation. Regulatory expectations mandate the use of stable isotope-labeled internal standards for LC–MS/MS assays of small-molecule drugs in biological matrices to ensure adequate compensation for matrix effects, recovery variability, and instrument drift [1]. Iclaprim-d6, with its +6 Da mass differential and defined deuterium labeling pattern at the two methoxy positions, meets these regulatory requirements for an analytically matched SIL-IS .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iclaprim-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.